molecular formula C12H15ClO2 B6326418 4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester CAS No. 1008529-62-1

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester

Cat. No. B6326418
CAS RN: 1008529-62-1
M. Wt: 226.70 g/mol
InChI Key: DYUMXHIWVFPGHA-UHFFFAOYSA-N
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Description

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester, also known as 4-chloro-3-methoxybenzoic acid ethyl ester (CMBAEE) is an organic compound that belongs to the class of benzoic acid esters. It has a molecular formula of C9H11ClO2 and a molecular weight of 186.63 g/mol. CMBAEE has a wide range of applications in various areas of scientific research, including biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Chloro-3-(1-methylethyl)-benzoic acid ethyl ester is often used in the synthesis of complex organic compounds. For example, it serves as an intermediate in the synthesis of various chemicals, demonstrating the versatility of this compound in chemical synthesis and the formation of complex molecular structures (Das & Kabalka, 2008). Additionally, its role in the synthesis of benzoic acid derivatives highlights its importance in creating compounds with potential applications in various fields, including materials science and medicinal chemistry (Fürstner, Hupperts & Seidel, 2003).

Catalysis and Polymerization

The compound is instrumental in catalysis and polymerization processes. It plays a significant role in the polycondensation process, contributing to the development of polymers with specific properties. The inductive effect of the compound aids in achieving polycondensation, which is crucial for synthesizing well-defined condensation polymers (Sugi et al., 2005).

Optical Applications

Research indicates that derivatives of this compound exhibit significant optical nonlinearity, making them potential candidates for optical limiting applications. This underscores the compound's relevance in the field of optics and materials science (Chandrakantha et al., 2013).

properties

IUPAC Name

ethyl 4-chloro-3-propan-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-4-15-12(14)9-5-6-11(13)10(7-9)8(2)3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUMXHIWVFPGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Bromo-4-chlorobenzoic acid ethyl ester (1.05 g, 3.99 mmol) was added in one portion to a solution of diisopropylzinc (10.0 mmol, 1M toluene, Aldrich) in 10 mL of 1,4-dioxane followed by addition of Pd(dppf)2Cl2 (4.0 mmol). The mixture was heated to reflux 3 hours, cooled to ambient temperature and stirred overnight. The mixture was quenched with 1N aqueous HCl, diluted with ethyl acetate, and filtered through celite. The separated organic layer was washed sequentially with 1N aqueous HCl, brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue was purified by chromatography eluting with 4% ethyl acetate/hexanes to provide the title compound. 1H NMR (DMSO-d6) δ 7.92 (d, 1H), 7.78 (dd, 1H), 7.58 (d, 1H), 4.32 (q, 2H), 3.35 (sept, 1H), 1.32 (t, 3H), 1.24 (d, 6H).
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4 mmol
Type
catalyst
Reaction Step Two

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